molecular formula C16H20ClNO2S B1423333 (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride CAS No. 1354952-21-8

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Cat. No. B1423333
CAS RN: 1354952-21-8
M. Wt: 325.9 g/mol
InChI Key: LJMQNOICCBZWSP-UHFFFAOYSA-N
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Description

“(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride” is an organic compound with the CAS Number: 1354952-21-8 . It has a molecular weight of 325.86 . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2,4-dimethylphenyl)- (3-methylsulfonylphenyl)methanamine; hydrochloride . The InChI code is 1S/C16H19NO2S.ClH/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)20 (3,18)19;/h4-10,16H,17H2,1-3H3;1H . The SMILES representation is CC1=CC (=C (C=C1)C (C2=CC (=CC=C2)S (=O) (=O)C)N)C.Cl .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It is typically stored at room temperature . The compound has a molecular weight of 325.86 .

Scientific Research Applications

Oxidation and Photocatalysis of Sulfur Compounds

The study by Cantau et al. (2007) discusses the photocatalytic treatment of gaseous flows polluted by sulfur compounds like methanethiol, dimethylsulfide, and dimethyldisulfide. It compares the efficiency of different TiO2-based photocatalytic processes and alternative materials based on aromatic photosensitizers for the oxidation of these compounds. This could provide indirect insights into the oxidative behavior of sulfur-containing compounds similar to the methanesulfonyl group in (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (Cantau et al., 2007).

Health Effects of Occupational Chlorinated Solvent Exposure

The work by Ruder (2006) reviews the adverse health effects of occupational exposure to chlorinated aliphatic solvents, which might provide a background for understanding the toxicology and safety measures when handling chlorinated compounds, which could be analogous to handling complex chlorinated compounds like (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (Ruder, 2006).

Interactions in Solvent Mixtures

Kiefer et al. (2011) discuss the hydrogen bonding interactions of dimethyl sulfoxide (DMSO) with cosolvent molecules, which could provide valuable information on the solvent-solute interactions, potentially relevant to understanding the solvent interactions of (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride, considering its structural complexity (Kiefer et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S.ClH/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19;/h4-10,16H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQNOICCBZWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
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(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
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(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
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(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
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(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
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(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

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